molecular formula C8H8N2OS B13094186 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone

1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone

Cat. No.: B13094186
M. Wt: 180.23 g/mol
InChI Key: UHQFTVQBULTEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone is a heterocyclic compound that features both imidazole and thiazole rings in its structure.

Preparation Methods

The synthesis of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is considered green and efficient, providing good yields under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for larger scales, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes cytochrome P450-mediated oxidative metabolism, forming reactive intermediates. Key pathways include:

Reaction Type Conditions/Reagents Products Mechanistic Insights
Thiazole ring epoxidationNADPH/glutathione-supplemented human liver microsomesGlutathione conjugates Oxidative desulfation via putative thiazole epoxide intermediate
Carbonyl oxidationCYP3A4/CYP2D6 enzymesHydroxylated metabolites (e.g., PF-6870961) Bioactivation to alcohol derivatives via ketone reduction

Research Findings :

  • Glutathione trapping studies confirm thiazole ring bioactivation as the rate-limiting step .

  • Hydroxylated metabolites retain pharmacological activity, making them critical for pharmacokinetic studies .

Substitution Reactions

The ethanone group participates in nucleophilic substitutions under controlled conditions:

Reaction Type Conditions Products Yield/Selectivity
Hydrazide formationHydrazine hydrate in ethanol (reflux)1-(3-Methylimidazo[2,1-b]thiazol-6-yl)acetohydrazide 85–92%
MercaptoacetylationMercaptoacetic acid, benzene (reflux)Thioether-linked acetamide derivatives 78–86%

Key Applications :

  • Hydrazides serve as intermediates for synthesizing anticancer hydrazones (e.g., N′-(2-oxoindolin-3-ylidene) derivatives) .

  • Thioether derivatives show enhanced bioavailability in cellular assays .

Condensation Reactions

The ketone engages in Knoevenagel and related condensations:

Reaction Type Conditions Products Biological Activity
Knoevenagel condensationPiperidine/HCl, methanol3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-ones Antiviral activity (IC₅₀: 12–45 μM)
SpirocyclizationThiosemicarbazide, TFA (60°C)1,3,4-Thiadiazole-spiro hybrids Cytotoxic against pancreatic cancer

Structural Insights :

  • Electron-deficient imidazo-thiazole core enhances electrophilicity at C-6, facilitating coupling with indoles or coumarins .

Comparative Reactivity

A comparison with structurally analogous compounds reveals distinct reactivity patterns:

Compound Oxidation Sensitivity Substitution Sites Bioactivation Pathway
1-(3-Methylimidazo[2,1-b]thiazol-6-yl)ethanoneHigh (thiazole epoxidation)C-6 (ethanone), C-2 (methyl)CYP3A4-mediated hydroxylation
2-Methylimidazo[2,1-b]thiazoleModerateC-5 (unsubstituted)Glutathione conjugation

Mechanistic Studies

  • ¹⁸O Isotope Labeling : Confirms oxidative desulfation involves thiazole ring opening .

  • Cyanide Trapping : Identifies reactive iminium intermediates during bioactivation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds related to 1-(3-Methylimidazo[2,1-b]thiazol-6-yl)ethanone exhibit significant anticancer activity. For instance, derivatives of imidazo[2,1-b]thiazole have shown promising results against various cancer cell lines. A study demonstrated that specific derivatives possess antiproliferative properties with IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells . This suggests that this compound could be a scaffold for developing new anticancer agents.

Bioactivation Studies
Investigations into the bioactivation potential of this compound have also been conducted. A study highlighted its role as an inverse agonist for ghrelin receptors, indicating potential implications in metabolic disorders and obesity management . Understanding its bioactivation pathways can lead to rational design strategies for safer therapeutic agents.

Agricultural Applications

Pesticide Development
The structural characteristics of this compound suggest it may serve as a lead compound in developing new pesticides. The thiazole moiety is known for its biological activity against various pests and pathogens. Research into similar compounds has shown efficacy in controlling agricultural pests while minimizing environmental impact. Further exploration of this compound could yield effective agrochemicals.

Material Science

Polymer Chemistry
In material science, derivatives of imidazo[2,1-b]thiazole have been incorporated into polymer matrices to enhance their properties. The incorporation of this compound into polymeric materials could improve their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.

Case Studies

Study Application Findings
Romagnoli et al.Anticancer ActivityDemonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values in the nanomolar range .
Bioactivation StudyMetabolic DisordersExplored the inverse agonist properties at ghrelin receptors, suggesting potential therapeutic applications in obesity .
Pesticide ResearchAgricultural ApplicationsIdentified structural analogs with pest control efficacy, indicating potential for new pesticide formulations.

Mechanism of Action

The mechanism of action of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial cells, leading to cell death. In cancer research, the compound’s derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .

Comparison with Similar Compounds

1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(3-Methylimidazo[2,1-b]thiazol-6-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antitumor, and anticonvulsant activities. The findings are based on diverse sources, including recent studies and reviews.

Chemical Structure and Properties

This compound features a fused imidazole-thiazole ring system. This structural motif is known for conferring various biological activities. The compound's synthesis typically involves multistep organic reactions to achieve the desired heterocyclic structure.

Antibacterial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain imidazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against drug-resistant strains, suggesting a promising avenue for the development of new antibacterial agents .

CompoundMIC (μg/mL)Activity Type
13e1-4Antibacterial
IT107.05Antitubercular
IT062.03Antitubercular

Antitumor Activity

The antitumor potential of thiazole derivatives has been extensively studied. For example, various imidazo[2,1-b]thiazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. One study reported IC50 values of 1.61 µg/mL for certain derivatives against A-431 cells, indicating strong antiproliferative activity . The structure-activity relationship (SAR) analyses revealed that modifications to the thiazole ring significantly influence cytotoxicity.

CompoundIC50 (µg/mL)Cell Line
91.61A-431
101.98Jurkat

Anticonvulsant Activity

Thiazole-based compounds have also been investigated for anticonvulsant properties. A specific derivative exhibited a high level of protection in animal models against seizures, suggesting that the thiazole moiety plays a crucial role in modulating neuronal activity .

Study on Antitubercular Activity

A comprehensive study synthesized several imidazo[2,1-b]thiazole derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). Among these, compounds IT10 and IT06 showed selective inhibition of Mtb with IC50 values of 2.32 μM and 2.03 μM respectively, while demonstrating low toxicity towards mammalian cells (MRC-5 lung fibroblast cell line) . Molecular docking studies provided insights into their binding interactions with target enzymes critical for Mtb survival.

Investigation of Structure-Activity Relationships

Another research effort focused on the synthesis of thiazole-integrated compounds to explore their biological profiles. The study revealed that specific substitutions on the phenyl ring significantly enhanced the anticancer activity of these compounds, emphasizing the importance of structural modifications in drug design .

Q & A

Q. Basic: What are the optimized synthetic routes for 1-(3-methylimidazo[2,1-b]thiazol-6-yl)ethanone, and how can reaction conditions be systematically optimized?

The synthesis of imidazo[2,1-b]thiazole derivatives often involves condensation reactions or Friedel-Crafts acylation. For example, a one-pot three-component reaction using aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene under solvent-free conditions with Eaton's reagent (P₂O₅/CH₃SO₃H) yields high-purity products (90% yield at 80°C) . Key optimization parameters include:

  • Catalyst selection : Eaton's reagent outperforms FeCl₃, AlCl₃, and PTSA due to its dual acid catalysis and dehydration properties.
  • Solvent-free conditions : Minimizes side reactions and simplifies purification .
    For analogs like 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole, condensation of 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone in acetone followed by HCl reflux achieves 78% yield .

Q. Advanced: How can X-ray crystallography and computational methods resolve structural ambiguities in imidazo[2,1-b]thiazole derivatives?

X-ray diffraction (XRD) reveals planar imidazo[2,1-b]thiazole cores with π-stacking interactions (e.g., interplane distances of 3.35–3.41 Å in 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole), influencing crystal packing and stability . Computational studies, such as DFT using the 6-31G(d,p) basis set, predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites, aiding in rationalizing reaction mechanisms . Combining XRD with Hirshfeld surface analysis can further clarify intermolecular interactions.

Q. Basic: What initial biological screening strategies are recommended for evaluating the bioactivity of this compound?

Prioritize assays aligned with known imidazo[2,1-b]thiazole activities:

  • Tyrosine kinase inhibition : Test against EGFR using enzymatic assays (e.g., ADP-Glo™ kinase assays) .
  • Sirtuin modulation : Evaluate SIRT1 activation via fluorometric assays (e.g., deacetylation of fluorescent peptides) .
  • Antiviral activity : Screen against parvovirus B19 using plaque reduction or RT-PCR-based replication assays .

Q. Advanced: How do substituent modifications at the 3-methyl and ethanone positions affect biological activity and selectivity?

Structure-activity relationship (SAR) studies show:

  • 3-Methyl group : Enhances metabolic stability and hydrophobic interactions in SIRT1 modulators .
  • Ethanone moiety : Acts as a hydrogen-bond acceptor, critical for kinase inhibition. Replacement with ester or amide groups reduces potency .
    For example, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide derivatives exhibit anti-diabetic and anti-tumor activities, dependent on methoxy positioning .

Q. Basic: How can researchers address low yields during the synthesis of imidazo[2,1-b]thiazole derivatives?

Systematically troubleshoot using ’s optimization table:

  • Catalyst comparison : Eaton’s reagent (90% yield) vs. PPA (51%) or AlCl₃ (32%) under identical conditions .
  • Temperature control : Heating to 80°C accelerates cyclization without decomposition.
  • Purification : Recrystallization from ethanol/chloroform (1:1) improves purity .

Q. Advanced: What mechanistic insights explain contradictory results in biological assays for structurally similar analogs?

Contradictions may arise from:

  • Off-target effects : Use proteome-wide profiling (e.g., KinomeScan) to identify non-EGFR targets .
  • Solubility differences : Poor aqueous solubility of hydrophobic analogs (e.g., 3-methyl derivatives) can skew IC₅₀ values. Use DMSO controls or nanoformulations .
  • Assay conditions : Varying pH or cofactor concentrations (e.g., NAD⁺ in SIRT1 assays) alters activity .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., methyl at position 3 vs. 2) via coupling patterns and DEPT-135 .
  • IR spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • HRMS : Verify molecular weight (e.g., C₉H₈N₂OS requires m/z 192.0365) .

Q. Advanced: How can organophotoredox catalysis be applied to functionalize the imidazo[2,1-b]thiazole core?

Recent advances enable C-H alkylation at room temperature using bromomalonates and visible-light catalysis (e.g., Ru(bpy)₃²⁺). For example, benzo[d]imidazo[2,1-b]thiazole reacts with bromodiethyl malonate to yield alkylated derivatives (83% yield) . This method avoids harsh conditions and expands derivatization options for SAR studies.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone

InChI

InChI=1S/C8H8N2OS/c1-5-4-12-8-9-7(6(2)11)3-10(5)8/h3-4H,1-2H3

InChI Key

UHQFTVQBULTEFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.